Antituberculosis agent-10
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Overview
Description
Antituberculosis agent-10 is a compound used in the treatment of tuberculosis, a contagious bacterial infection caused by Mycobacterium tuberculosis. This compound is part of a broader class of antituberculosis agents that have been developed to combat drug-resistant strains of tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antituberculosis agent-10 involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure of the compound through a series of condensation reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Antituberculosis agent-10 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties and activities .
Scientific Research Applications
Antituberculosis agent-10 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of antituberculosis agents.
Biology: The compound is used in biological studies to understand its effects on Mycobacterium tuberculosis and other microorganisms.
Medicine: this compound is a critical component in the development of new treatment regimens for drug-resistant tuberculosis.
Mechanism of Action
Antituberculosis agent-10 exerts its effects by targeting specific molecular pathways within Mycobacterium tuberculosis. The compound inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition disrupts cell wall formation, leading to cell death. The primary molecular targets include enzymes involved in mycolic acid synthesis, such as arabinosyltransferases .
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A first-line antituberculosis agent that also targets mycolic acid synthesis.
Rifampicin: Another first-line agent that inhibits RNA synthesis in Mycobacterium tuberculosis.
Ethambutol: Inhibits the synthesis of arabinogalactan, a component of the bacterial cell wall.
Uniqueness
Antituberculosis agent-10 is unique in its ability to target multiple pathways within Mycobacterium tuberculosis, making it effective against drug-resistant strains. Its broad-spectrum activity and ability to overcome resistance mechanisms set it apart from other antituberculosis agents .
Properties
Molecular Formula |
C17H17FN2O4S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(5S)-5-(aminomethyl)-3-[3-fluoro-4-(4-methylsulfonylphenyl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H17FN2O4S/c1-25(22,23)14-5-2-11(3-6-14)15-7-4-12(8-16(15)18)20-10-13(9-19)24-17(20)21/h2-8,13H,9-10,19H2,1H3/t13-/m0/s1 |
InChI Key |
GKKCWYDKVOUUMW-ZDUSSCGKSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CN)F |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)N3CC(OC3=O)CN)F |
Origin of Product |
United States |
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